molecular formula C5H10FNO B7968433 (3S,4S)-4-Fluoro-piperidin-3-ol

(3S,4S)-4-Fluoro-piperidin-3-ol

Cat. No.: B7968433
M. Wt: 119.14 g/mol
InChI Key: CJAXOFJRWIZALN-UHFFFAOYSA-N
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Description

(3S,4S)-4-Fluoro-piperidin-3-ol: is a chemical compound with the molecular formula C₅H₁₀FNO. It is a fluorinated derivative of piperidinol, which is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Fluoro-piperidin-3-ol typically involves the fluorination of piperidinol derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S,4S)-4-Fluoro-piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of fluoro-ketones or fluoro-aldehydes.

    Reduction: Formation of fluoro-alcohols or fluoro-alkanes.

    Substitution: Formation of fluoro-ethers or fluoro-amines.

Scientific Research Applications

Chemistry: (3S,4S)-4-Fluoro-piperidin-3-ol is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Fluoro-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    trans-4-Fluoro-3-pyrrolidinol: Similar structure but with a five-membered ring.

    4-Fluoro-3-piperidone: Contains a ketone group instead of a hydroxyl group.

    3-Fluoro-4-piperidinol: Fluorine and hydroxyl groups are at different positions.

Uniqueness: (3S,4S)-4-Fluoro-piperidin-3-ol is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties

Properties

IUPAC Name

4-fluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXOFJRWIZALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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